N,N'-1,3-propanediylbis(3-methoxybenzamide)
Overview
Description
N,N'-1,3-propanediylbis(3-methoxybenzamide), also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDP is a derivative of 3-methoxybenzamide and has been used in various studies as a tool to investigate the mechanism of action of certain biological processes.
Mechanism of Action
N,N'-1,3-propanediylbis(3-methoxybenzamide) exerts its biological effects by binding to specific target proteins and inhibiting their activity. The exact mechanism of action of N,N'-1,3-propanediylbis(3-methoxybenzamide) is not fully understood, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(3-methoxybenzamide) has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase. N,N'-1,3-propanediylbis(3-methoxybenzamide) has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-1,3-propanediylbis(3-methoxybenzamide) in lab experiments is its high specificity for certain target proteins, making it a useful tool for investigating specific biological processes. However, one of the limitations of using N,N'-1,3-propanediylbis(3-methoxybenzamide) is its relatively low potency compared to other compounds, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research involving N,N'-1,3-propanediylbis(3-methoxybenzamide). One potential area of research is the development of more potent derivatives of N,N'-1,3-propanediylbis(3-methoxybenzamide) that can be used in a wider range of experiments. Another area of research is the investigation of the potential therapeutic applications of N,N'-1,3-propanediylbis(3-methoxybenzamide), particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-1,3-propanediylbis(3-methoxybenzamide) and its effects on various biological processes.
Scientific Research Applications
N,N'-1,3-propanediylbis(3-methoxybenzamide) has been used in various scientific research applications such as drug discovery, enzyme inhibition studies, and protein-ligand binding studies. It has also been used as a fluorescent probe to investigate protein-protein interactions and to monitor changes in intracellular calcium levels.
properties
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]propyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-8-3-6-14(12-16)18(22)20-10-5-11-21-19(23)15-7-4-9-17(13-15)25-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJVYGLFKDQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.